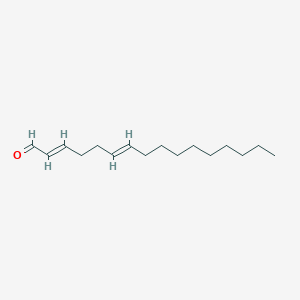

9-Hydroxy-4,7-diaza-nonyl Phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diaza compounds typically involves starting from precursors like dimethyl esters of dicarboxylic acids, followed by cyclization processes to form the diaza bicyclic structures. For example, 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was synthesized starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, demonstrating a method that may be analogous to the synthesis of 9-Hydroxy-4,7-diaza-nonyl phosphate (Nikit-skaya et al., 1965).

Molecular Structure Analysis

Molecular structure analysis of diaza compounds reveals chair-chair conformations with equatorial positions for substituents, indicating a stable three-dimensional structure. Studies using NMR and X-ray diffraction have helped elucidate the structural details of these compounds, highlighting the importance of stereochemistry in their synthesis and function (Fernández et al., 1995).

Chemical Reactions and Properties

Diaza compounds and phosphate esters participate in various chemical reactions, including esterification, cycloadditions, and Diels-Alder reactions. Their reactivity is influenced by the presence of functional groups like hydroxy, amino, and phosphate groups. The synthesis of phosphate esters, for example, involves protection strategies and phosphitylation reactions to generate monoesters and diesters (Watanabe et al., 1997).

科学的研究の応用

Hydroxyapatite in Pollution Control

Hydroxyapatite, a calcium phosphate material, is recognized for its effectiveness in environmental management, particularly in air, water, and soil pollution control. Its structure and properties, such as high adsorption capacities, acid-base adjustability, and thermal stability, make it a promising candidate for remediation processes. Hydroxyapatite's applications in wastewater and soil treatment demonstrate its utility in capturing contaminants and facilitating pollution control efforts (Ibrahim et al., 2020).

Phosphonic Acid: Versatile Applications

Phosphonic acid, characterized by its bond between a phosphorus atom and three oxygen atoms, finds extensive use across various domains, including bioactive properties for drug development, bone targeting, and surface functionalization. Its analogy to the phosphate moiety and coordination properties highlights its significance in chemistry, biology, and physics, underscoring the diverse applications stemming from its structural features (Sevrain et al., 2017).

Calcium Phosphate in Dentistry

Amorphous calcium phosphate (ACP) plays a critical role in dentistry, contributing to osteoconductivity, biodegradability, and enhanced cell proliferation. ACP's unique properties make it suitable for tissue repair and regeneration, as well as a potential remineralizing agent in dental applications. This underscores the importance of calcium phosphate compounds in promoting dental health and the development of bioactive composite materials (Zhao et al., 2012).

Phosphorus Solubilization for Agricultural Use

The solubilization of mineral phosphates by certain bacteria is an area of interest for enhancing agricultural productivity. These bacteria possess the capability to convert insoluble phosphates into soluble forms, making phosphorus more available to plants and thereby improving crop yields. This biological approach to phosphorus solubilization highlights the potential of using microbial systems for sustainable agricultural practices (Goldstein, 1986).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Hydroxy-4,7-diaza-nonyl Phosphate involves the reaction of 9-Amino-4,7-diaza-nonyl with Phosphoric acid.", "Starting Materials": [ "9-Amino-4,7-diaza-nonyl", "Phosphoric acid" ], "Reaction": [ "Add 9-Amino-4,7-diaza-nonyl to a reaction flask", "Add Phosphoric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to dissolve the product", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography using a suitable solvent system" ] } | |

CAS番号 |

45164-27-0 |

製品名 |

9-Hydroxy-4,7-diaza-nonyl Phosphate |

分子式 |

C₇H₁₉N₂O₅P |

分子量 |

242.21 |

同義語 |

1,1-Dihydroxy-2-oxa-6,9-diaza-1-phosphaundecan-11-ol 1-Oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。